

An In-depth Technical Guide to the Mechanism of Aniline Phosphate Formation

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Compound of Interest

Compound Name: *Aniline phosphate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms, experimental protocols, and quantitative data associated with the formation of **aniline phosphate**. The information presented is intended to be a valuable resource for researchers and professionals involved in organic synthesis, drug development, and materials science.

Introduction to Aniline Phosphate

Aniline phosphate can refer to two distinct chemical entities: the anilinium phosphate salt, formed through an acid-base reaction between aniline and phosphoric acid, and aniline phosphoramidate, which involves the formation of a covalent bond between the nitrogen atom of aniline and a phosphorus atom. The formation of each of these compounds proceeds through different mechanisms and under distinct reaction conditions. This guide will explore the formation of both species, with a focus on the underlying chemical principles.

Anilinium Phosphate Salt Formation

The formation of anilinium phosphate is a straightforward acid-base reaction. Aniline, a weak base, readily reacts with a strong acid like phosphoric acid to form the corresponding salt, anilinium phosphate.^[1]

Reaction Mechanism

The mechanism involves the transfer of a proton (H^+) from phosphoric acid to the lone pair of electrons on the nitrogen atom of the aniline molecule. This results in the formation of the anilinium cation and the dihydrogen phosphate anion.

Anilinium Phosphate Salt Formation Mechanism

Experimental Protocol: Synthesis of Anilinium Phosphate

This protocol describes a general procedure for the synthesis of anilinium phosphate salt.

Materials:

- Aniline
- Phosphoric acid (85%)
- Ethanol (or another suitable solvent)
- Beaker
- Stirring rod
- Ice bath
- Buchner funnel and filter paper

Procedure:

- Dissolve a known amount of aniline in a minimal amount of ethanol in a beaker.
- In a separate beaker, dilute the required molar equivalent of 85% phosphoric acid with a small amount of ethanol.
- Slowly add the phosphoric acid solution to the aniline solution while stirring continuously. The reaction is exothermic, so it is advisable to cool the aniline solution in an ice bath during the addition.

- A white precipitate of anilinium phosphate should form. Continue stirring for 30 minutes to ensure complete reaction.
- Collect the precipitate by vacuum filtration using a Buchner funnel.
- Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
- Dry the collected anilinium phosphate salt in a desiccator or a vacuum oven at a low temperature.

Quantitative Data

The reaction between aniline and phosphoric acid to form the salt is typically quantitative, with yields approaching 100% under appropriate stoichiometric conditions.

Reactant 1	Reactant 2	Solvent	Temperature	Yield	Reference
Aniline	Phosphoric Acid	Ethanol	Room Temp.	>95%	General Knowledge

Aniline Phosphoramidate Formation

The formation of aniline phosphoramidate involves the creation of a covalent P-N bond and is a more complex process than simple salt formation. This reaction typically requires a phosphorylating agent, which is a derivative of phosphoric acid that is more reactive towards nucleophilic attack.

General Mechanism: Nucleophilic Substitution

The general mechanism for the formation of a phosphoramidate from aniline and a phosphorylating agent (e.g., a phosphoryl chloride) is a nucleophilic substitution reaction. The nitrogen atom of aniline acts as a nucleophile and attacks the electrophilic phosphorus atom of the phosphorylating agent.

General Mechanism of Phosphoramidate Formation

Uncatalyzed Phosphoramidate Synthesis

In the absence of a catalyst, the reaction between aniline and a phosphorylating agent like phosphorus oxychloride (POCl_3) can proceed, but may require harsher conditions.

This protocol is a general representation of the reaction between aniline and phosphorus oxychloride.

Materials:

- Aniline
- Phosphorus oxychloride (POCl_3)
- Anhydrous diethyl ether (or another inert solvent)
- A base (e.g., triethylamine or pyridine)
- Three-neck round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet
- Magnetic stirrer

Procedure:

- In a three-neck flask under a nitrogen atmosphere, dissolve aniline in anhydrous diethyl ether.
- Add an equivalent of a base (e.g., triethylamine) to the solution to act as a scavenger for the HCl produced.
- Cool the mixture in an ice bath.
- Slowly add a solution of phosphorus oxychloride in anhydrous diethyl ether to the cooled aniline solution via the dropping funnel with vigorous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

- The triethylammonium chloride precipitate is removed by filtration.
- The solvent is removed from the filtrate under reduced pressure to yield the crude phenylphosphoramidic dichloride.
- The product can be further purified by distillation or recrystallization.

The yields of uncatalyzed phosphoramidate synthesis can vary depending on the specific reactants and conditions.

Aniline Derivative	Phosphorylating Agent	Solvent	Base	Yield (%)	Reference
Aniline	POCl ₃	Diethyl Ether	Triethylamine	Moderate to Good	[2]
Substituted Anilines	Dialkyl Phosphites / CCl ₄	Biphase System	K ₂ CO ₃	54-81	[3]

Catalyzed Phosphoramidate Synthesis

The formation of phosphoramidates can be facilitated by the use of catalysts. Trivalent phosphorus compounds, for instance, have been shown to catalyze the acylation of aniline, which can be analogous to phosphorylation.[4]

One proposed mechanism involves the in-situ formation of an aniline phosphite intermediate. This intermediate then reacts with the phosphorylating agent to form the product.

Catalytic Cycle for Phosphoramidate Formation

The general workflow for a catalyzed synthesis is as follows:

Experimental Workflow for Catalyzed Synthesis

Characterization of Aniline Phosphate

The synthesized **aniline phosphate** (both the salt and the phosphoramidate) can be characterized using various spectroscopic techniques.

Infrared (IR) Spectroscopy

Compound	Functional Group	Characteristic Absorption (cm ⁻¹)	Reference
Anilinium Phosphate	N-H ⁺ stretch (anilinium)	~3000-2500 (broad)	[5][6]
P-O stretch (phosphate)	~1100-900	General Knowledge	
Aniline Phosphoramidate	N-H stretch	~3400-3200	[5][6]
P=O stretch	~1250-1180	General Knowledge	
P-N stretch	~950-850	General Knowledge	
C-N stretch (aromatic)	~1335-1250	[5][6]	

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

- Anilinium Phosphate: The aromatic protons of the anilinium ion will appear in the range of δ 7.0-8.0 ppm. The N-H protons will give a broad signal, the chemical shift of which is dependent on the solvent and concentration.
- Aniline Phosphoramidate: The aromatic protons will be in a similar region to the salt. The N-H proton will appear as a signal that may show coupling to the phosphorus atom.

³¹P NMR:

- ³¹P NMR is a powerful technique for characterizing phosphorus-containing compounds.[7][8][9][10][11]
- Anilinium Phosphate: A single peak corresponding to the phosphate anion would be expected. The chemical shift is referenced to 85% phosphoric acid.
- Aniline Phosphoramidate: A signal corresponding to the phosphoramidate will be observed. The chemical shift will be dependent on the other substituents on the phosphorus atom.

Compound	Nucleus	Chemical Shift (δ , ppm)	Coupling Constants	Reference
Anilinium Phosphate	^{31}P	~ 0	-	[8]
Aniline Phosphoramidate	^{31}P	Varies (e.g., -10 to 30)	J(P,H) may be observed	[7][11]

Conclusion

The formation of **aniline phosphate** encompasses both simple acid-base chemistry to form the anilinium salt and more complex nucleophilic substitution reactions to yield the covalent phosphoramidate. The choice of reagents and reaction conditions dictates the product formed. This guide has provided an in-depth overview of the mechanisms, experimental procedures, and characterization data for both pathways, offering a valuable resource for researchers in the field. Further investigation into novel catalytic systems and reaction conditions can lead to more efficient and selective syntheses of these important compounds.

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